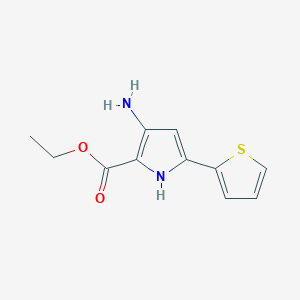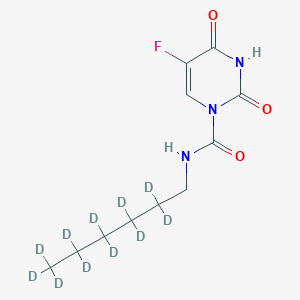
Carmofur-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carmofur-d11 is a deuterated derivative of carmofur, a fluorouracil-based antineoplastic agent. Carmofur is known for its use in the treatment of various cancers, including breast and colorectal cancer. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of carmofur due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carmofur-d11 typically involves the incorporation of deuterium atoms into the carmofur molecule. One common method is the deuteration of the hexylcarbamoyl group in carmofur. The process involves the following steps:
Starting Material: The synthesis begins with 5-fluorouracil.
Formation of Hexylcarbamoyl Intermediate: The hexylcarbamoyl group is introduced through a reaction with hexyl isocyanate.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Carmofur-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the fluorine or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like NMR spectroscopy and mass spectrometry.
科学研究应用
Carmofur-d11 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of fluorouracil derivatives.
Biology: Employed in research on cellular metabolism and the effects of deuterium on biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用机制
Carmofur-d11 exerts its effects through several mechanisms:
Inhibition of Thymidylate Synthase: Similar to fluorouracil, this compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
Ceramidase Inhibition: this compound inhibits ceramidase, leading to an accumulation of ceramides, which can induce apoptosis in cancer cells.
Modulation of Sphingolipid Metabolism: By affecting sphingolipid metabolism, this compound can influence cell survival and proliferation pathways.
相似化合物的比较
Carmofur-d11 can be compared with other fluorouracil derivatives and deuterated compounds:
Fluorouracil: The parent compound, widely used in cancer treatment.
Tegafur: Another fluorouracil prodrug with different pharmacokinetic properties.
Deuterated Drugs: Other deuterated drugs used in research to study metabolic pathways and improve drug efficacy.
属性
分子式 |
C11H16FN3O3 |
|---|---|
分子量 |
268.33 g/mol |
IUPAC 名称 |
5-fluoro-2,4-dioxo-N-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)/i1D3,2D2,3D2,4D2,5D2 |
InChI 键 |
AOCCBINRVIKJHY-GILSBCIXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC(=O)N1C=C(C(=O)NC1=O)F |
规范 SMILES |
CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


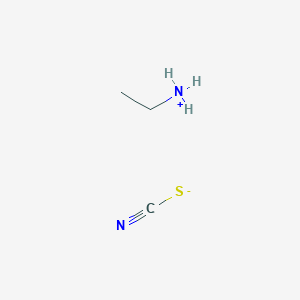
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)
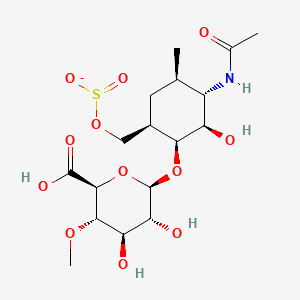
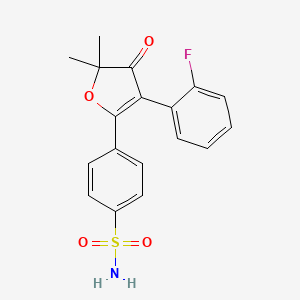
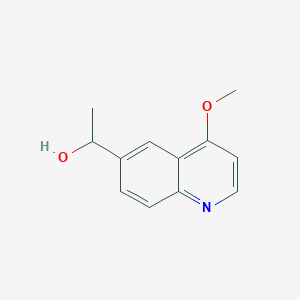
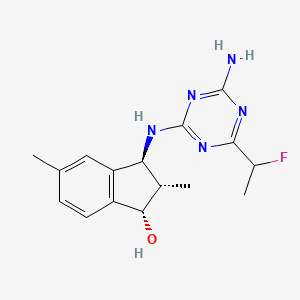
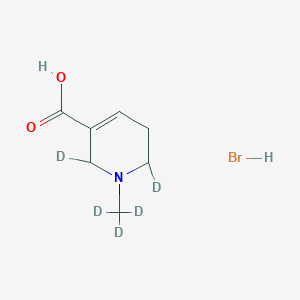
![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)
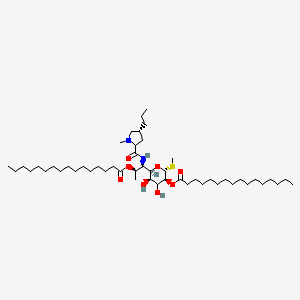
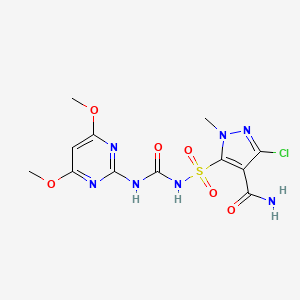
![4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

